

Application Notes and Protocols: 2-Ethyl-4-methylpentanal in Flavor Chemistry Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-4-methylpentanal**

Cat. No.: **B086117**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-methylpentanal is a branched-chain aldehyde with potential applications in the flavor and fragrance industry. Aldehydes are a critical class of compounds that contribute significantly to the aroma profiles of a wide variety of foods and beverages, often imparting characteristic green, fruity, malty, or roasted notes. Due to its specific molecular structure, **2-Ethyl-4-methylpentanal** is likely to possess a unique organoleptic profile that could be of interest for creating novel flavor formulations.

Disclaimer: Publicly available research specifically detailing the flavor profile, odor threshold, and applications of **2-Ethyl-4-methylpentanal** is limited. The following protocols are based on established methodologies for the study of analogous branched-chain aldehydes in flavor chemistry and should be adapted and validated for this specific compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of **2-Ethyl-4-methylpentanal** is provided below. This data is essential for its synthesis, purification, and analytical determination.

Property	Value	Source
IUPAC Name	2-Ethyl-4-methylpentanal	PubChem
Synonyms	Not available	
CAS Number	10349-95-8	PubChem
Molecular Formula	C8H16O	PubChem
Molecular Weight	128.21 g/mol	PubChem
Boiling Point	156.7°C at 760 mmHg	Guidechem[1]
Flash Point	48°C	Guidechem[1]
Density	0.808 g/cm ³	Guidechem[1]
Refractive Index	1.408	Guidechem[1]
Vapor Pressure	2.85 mmHg at 25°C	Guidechem[1]
LogP	2.25760	Guidechem[1]

Experimental Protocols

Synthesis of 2-Ethyl-4-methylpentanal

The synthesis of **2-Ethyl-4-methylpentanal** can be achieved through the oxidation of the corresponding primary alcohol, 2-Ethyl-4-methylpentan-1-ol. A common and effective method for this transformation is Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base such as triethylamine (TEA).

Materials:

- 2-Ethyl-4-methylpentan-1-ol
- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA)

- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate, saturated aqueous solution
- Brine (saturated aqueous sodium chloride)
- Anhydrous magnesium sulfate
- Round-bottom flasks
- Magnetic stirrer and stir bars
- Dropping funnels
- Low-temperature thermometer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and ethyl acetate for chromatography

Protocol:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
- Activation of DMSO: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below -60°C. Stir the mixture for 15 minutes.
- Addition of Alcohol: Add a solution of 2-Ethyl-4-methylpentan-1-ol (1.0 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60°C. Stir for 30 minutes at this temperature.

- Formation of Aldehyde: Add triethylamine (TEA) (5.0 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature below -50°C. After the addition is complete, stir the mixture at -78°C for 30 minutes, then allow it to warm to room temperature over 1 hour.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure **2-Ethyl-4-methylpentanal**.

[Click to download full resolution via product page](#)

*Synthesis workflow for **2-Ethyl-4-methylpentanal**.*

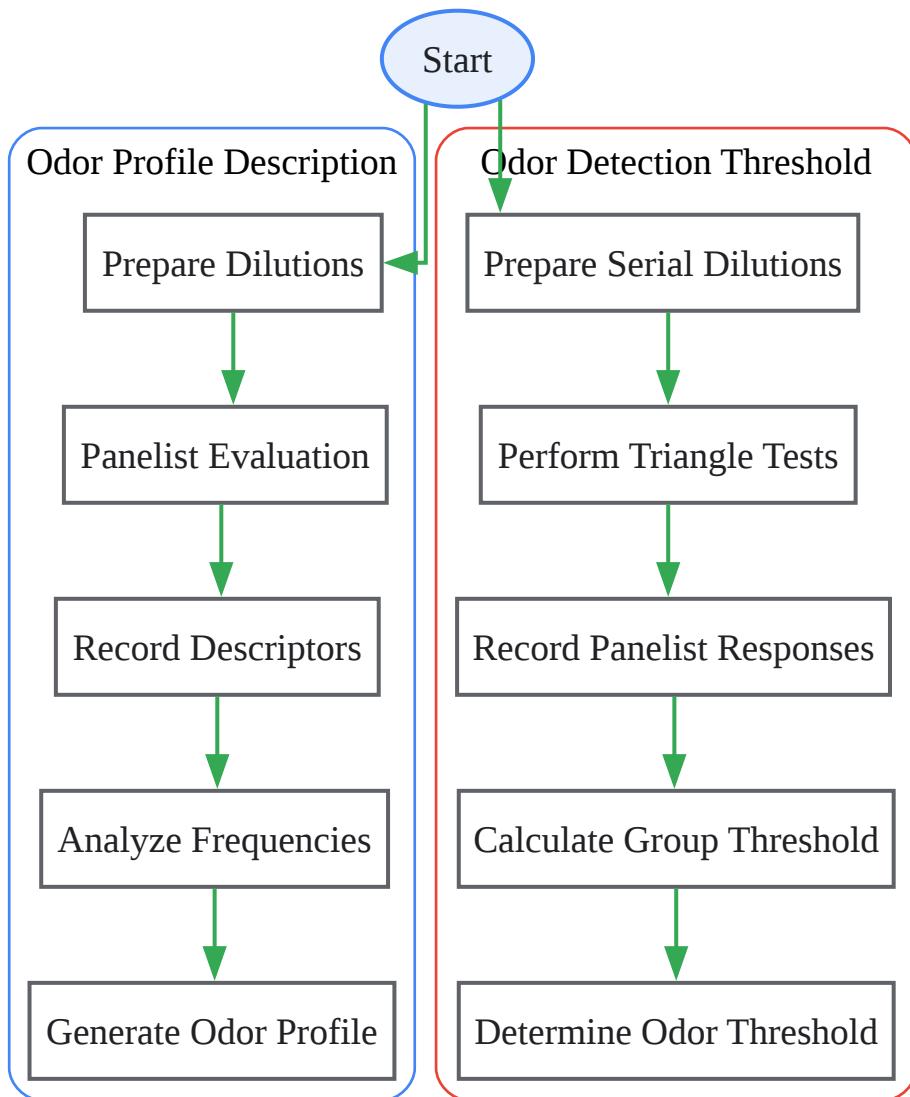
Sensory Evaluation

The sensory properties of **2-Ethyl-4-methylpentanal**, including its odor profile and detection threshold, can be determined using a trained sensory panel and established psychophysical methods.

Materials:

- Purified **2-Ethyl-4-methylpentanal**
- Odor-free water

- Ethanol (food grade)
- Glass sniffing jars with Teflon-lined caps
- Pipettes and graduated cylinders
- Sensory evaluation booths with controlled lighting and ventilation


Protocol for Odor Profile Description:

- Sample Preparation: Prepare a series of dilutions of **2-Ethyl-4-methylpentanal** in a suitable solvent (e.g., ethanol or propylene glycol) at concentrations of 1%, 0.1%, and 0.01%.
- Panelist Training: Select and train a panel of 8-12 individuals with demonstrated sensory acuity. Familiarize them with a lexicon of standard odor descriptors.
- Evaluation: Present the samples to the panelists in a randomized and blind manner. Ask them to dip a perfumer's strip into each solution, wait a few seconds for the solvent to evaporate, and then sniff and describe the odor.
- Data Collection: Record the descriptors used by each panelist for each concentration.
- Data Analysis: Analyze the frequency of use of each descriptor to build a comprehensive odor profile of the compound.

Protocol for Odor Detection Threshold Determination (ASTM E679-04):

- Sample Preparation: Prepare a series of dilutions of **2-Ethyl-4-methylpentanal** in odor-free water, typically in ascending order of concentration with a constant dilution factor (e.g., a factor of 3).
- Triangle Test: Present three samples to each panelist: two blanks (odor-free water) and one containing the odorant at a specific concentration.
- Panelist Task: Ask panelists to identify the odd sample.
- Data Collection: Record whether each panelist correctly identifies the sample containing the odorant.

- Data Analysis: The group threshold is calculated as the geometric mean of the lowest correctly identified concentration and the next lower, incorrectly identified concentration for all panelists.

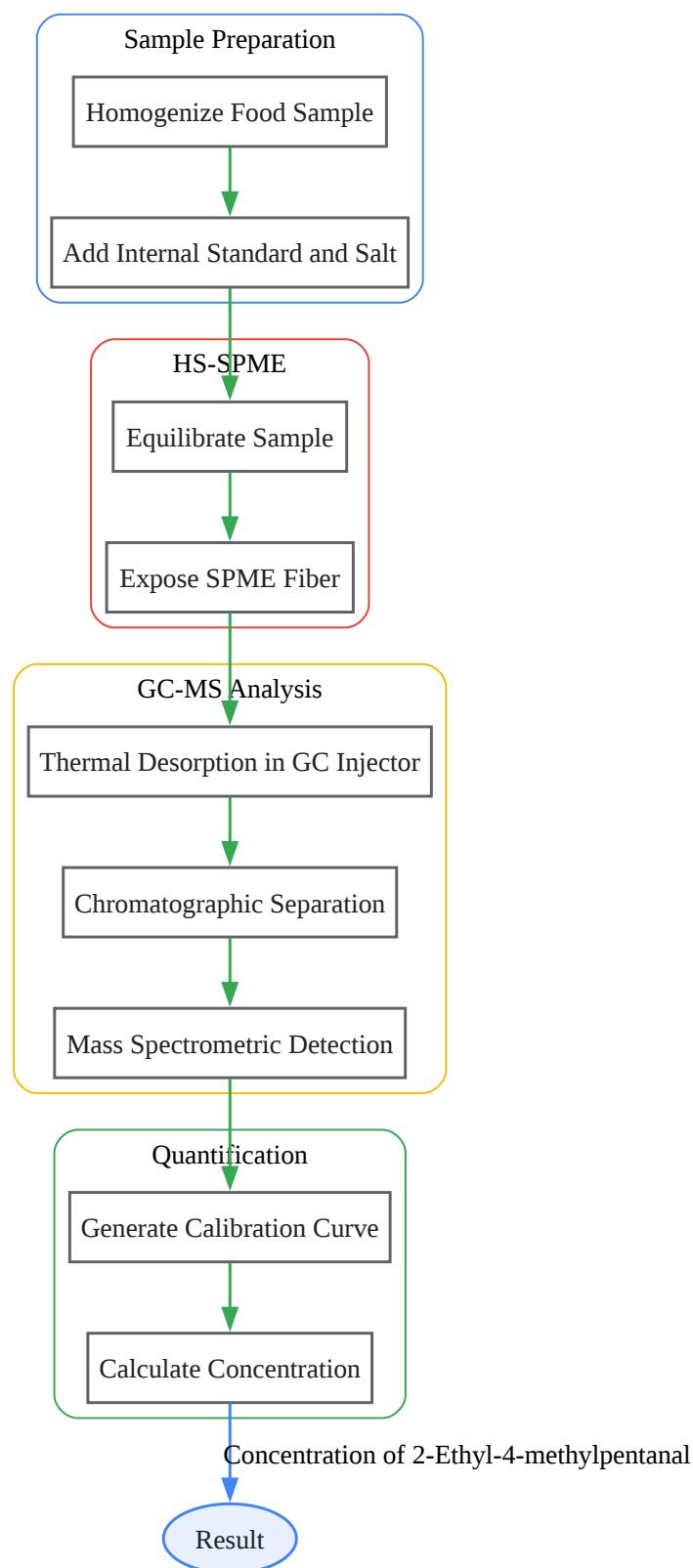
[Click to download full resolution via product page](#)

Workflow for sensory evaluation of flavor compounds.

Analytical Quantification in a Food Matrix

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the quantification of volatile compounds like **2-Ethyl-4-methylpentanal** in complex food matrices.

Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique for extracting and concentrating volatile analytes.


Materials:

- Food sample
- **2-Ethyl-4-methylpentanal** standard
- Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)
- Sodium chloride
- SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
- HS-SPME autosampler vials with magnetic screw caps
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- GC column suitable for volatile compound analysis (e.g., DB-5ms)

Protocol:

- Sample Preparation: Homogenize the food sample. Weigh a precise amount (e.g., 5 g) into a 20 mL HS-SPME vial.
- Internal Standard and Salt Addition: Add a known amount of the internal standard solution. Add sodium chloride (e.g., 1 g) to increase the volatility of the analytes.
- HS-SPME Extraction: Seal the vial and place it in the autosampler. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation. Then, expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
- GC-MS Analysis: After extraction, the SPME fiber is automatically transferred to the GC injector, where the adsorbed analytes are thermally desorbed. The GC separates the compounds, and the MS detects and quantifies them.

- Quantification: Create a calibration curve using known concentrations of the **2-Ethyl-4-methylpentanal** standard with a constant amount of the internal standard. Quantify the amount of **2-Ethyl-4-methylpentanal** in the sample by comparing its peak area relative to the internal standard against the calibration curve.

[Click to download full resolution via product page](#)

Workflow for GC-MS quantification.

Potential Signaling Pathways in Odor Perception

While the specific olfactory receptors that bind to **2-Ethyl-4-methylpentanal** are unknown, the general mechanism of odor perception involves the activation of G-protein coupled receptors (GPCRs) in the olfactory sensory neurons.

[Click to download full resolution via product page](#)

Generalized olfactory signaling pathway.

Conclusion

While specific flavor research on **2-Ethyl-4-methylpentanal** is not extensively documented, its structure as a branched-chain aldehyde suggests it holds potential as a novel flavor ingredient. The protocols provided herein offer a comprehensive framework for its synthesis, sensory characterization, and analytical quantification. Researchers are encouraged to adapt and validate these methods to explore the unique contributions of **2-Ethyl-4-methylpentanal** to the field of flavor chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: 2-Ethyl-4-methylpentanal in Flavor Chemistry Research]. BenchChem, [2025]. [Online PDF]. Available

at: [<https://www.benchchem.com/product/b086117#application-of-2-ethyl-4-methylpentanal-in-flavor-chemistry-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com